molecular formula C7H6O2S B013648 3-Mercaptobenzoic acid CAS No. 4869-59-4

3-Mercaptobenzoic acid

Cat. No.: B013648
CAS No.: 4869-59-4
M. Wt: 154.19 g/mol
InChI Key: RSFDFESMVAIVKO-UHFFFAOYSA-N
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Description

3-Mercaptobenzoic acid is an organic compound with the chemical formula C₇H₆O₂S. It is a derivative of benzoic acid, where a mercapto group (-SH) is substituted at the third position of the benzene ring. This compound is known for its aromatic smell and is generally found as a yellow crystalline solid . It is soluble in alcohol and ammonia but insoluble in water .

Mechanism of Action

Target of Action

It’s known that mercaptobenzoic acids can interact with metal nanoparticles, suggesting potential interactions with metalloproteins or other metal-containing biological targets .

Mode of Action

It’s known that mercaptobenzoic acids can bind to metal surfaces through their thiol groups . This could potentially influence the activity of metal-containing biological targets.

Biochemical Pathways

One study suggests that mercaptobenzoic acids can be involved in the biosynthesis of certain flavor compounds in strawberries .

Result of Action

Its ability to bind to metal surfaces suggests it could potentially influence the activity of metal-containing biological targets .

Action Environment

The action, efficacy, and stability of 3-Mercaptobenzoic acid can be influenced by various environmental factors. For example, the pH and presence of metal ions could affect its ability to bind to metal surfaces . Additionally, factors such as temperature and the presence of other molecules could also influence its stability and activity.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Mercaptobenzoic acid are not fully understood. It is known that the mercapto group (-SH) in this compound can interact with various biomolecules. For instance, it has been used in the synthesis of copper nanoclusters, where it exhibits different physical and optical properties .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that the compound can interact with various biomolecules. For instance, it has been used in the synthesis of copper nanoclusters, where it exhibits different physical and optical properties .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that the compound can interact with various cellular processes. For example, it has been used in the synthesis of copper nanoclusters, which have been shown to exhibit different physical and optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptobenzoic acid can be synthesized through the reduction of p-nitrobenzoic acid. A common method involves using hydrogen as a reducing agent under acidic conditions . Another approach is the reduction of 3-nitrobenzoic acid using tin and hydrochloric acid, followed by acidification to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the position of the mercapto group, which influences its reactivity and interaction with other molecules. This positional difference affects its solubility, melting point, and overall chemical behavior compared to its isomers .

Properties

IUPAC Name

3-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFDFESMVAIVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197583
Record name Benzoic acid, 3-mercapto-
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4869-59-4
Record name 3-Mercaptobenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-mercapto-
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Record name 4869-59-4
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Record name Benzoic acid, 3-mercapto-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chlorosulfonylbenzoic acid (156.0 g, 0.707 mol), acetic acid (240 mL), and red phosphorus (78.5 g, 2.53 mol) were placed in a 2-L three-neck flask. The mixture was heated to 110° C. and stirred while a solution of iodine (2.82 g, 0.011 mol) in acetic acid (66 mL) was added dropwise over about 30 min, so as to maintain the color of iodine vapor. The stirred mixture was cooled to 100° C. and treated dropwise with 41 mL (2.3 mol) of water over a 10-min period, then heated at reflux temperature for 1.5 h and subsequently cooled to 90° C. Following the addition of saturated sodium chloride solution (250 mL) and water (500 mL), the mixture was kept at 0-5° C. for 1 h and filtered. The damp filter cake was slurried with 450 mL of acetone, and the excess red phosphorus was removed by filtration; then the acetone was evaporated from the filtrate while adding 500 mL of water. The resultant solid was filtered off and dried under vacuum to give 100.1 g (92%) of 3-mercaptobenzoic acid, mp 138-141° C. (lit. mp 138-141° C.); 1H NMR (400 MHz, in CDCl3 w/TMS, ppm) 3.59 (s, SH), 7.36 (t, J=7.8 Hz, H-5), 7.51 and 7.90 (2d, J=7.8 Hz, H-4 and H-6), 8.03 (s, H-2); {1H}13C NMR (100 MHz, in CDCl3 w/TMS, ppm) 171.77 (C═O), 134.49 (C-4), 132.24 (C-1), 130.86 (C-2), 130.34 (C-3), 129.42 (C-5), 127.59 (C-6).
Quantity
156 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
78.5 g
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reactant
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240 mL
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solvent
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0 (± 1) mol
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reactant
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41 mL
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reactant
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250 mL
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reactant
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Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Five
Quantity
2.82 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 3-(chlorosulfonyl)benzoic acid (22.0 g, 0.10 mol) and zinc powder (87.5 g, 1.3 mol) in benzene (150 mL) was added at 0° C., in a dropwise manner, concentrated hydrochloric acid (150 mL, 10 M). The mixture was heated at reflux, stirred for 1 hour, cooled to room temperature, and filtered through a pad of celite, which was subsequently washed with benzene (3×50 mL). The organic layer was separated and washed with water (100 mL), and brine (100 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give a white solid which was recrystallised from aqueous ethanol (9.5 g, 62%) to give the title compound as a solid, mp 147° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
87.5 g
Type
catalyst
Reaction Step One
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150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3-MBA readily forms self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of its thiol group (-SH) for gold. [, ] This interaction leads to the formation of well-ordered, stable layers on gold, which can be further functionalized for various applications, including sensing, catalysis, and surface modification. [, , ]

ANone:

    A: Research suggests that the position of the mercapto group influences the strength and directionality of intermolecular interactions. For instance, 2-mercaptobenzoic acid exhibits stronger S-H...S hydrogen bonding compared to 3-mercaptobenzoic acid due to the conformation-locking potential of an intramolecular S...O chalcogen bond. [] This difference in interaction strength can affect properties such as solubility, melting point, and reactivity. []

    A: Yes, 3-MBA has been successfully employed as a linker molecule to anchor cadmium selenide (CdSe) quantum dots to titanium dioxide (TiO2) in quantum dot-sensitized solar cells. [] The carboxyl group (-COOH) of 3-MBA binds to TiO2, while the thiol group attaches to the CdSe quantum dots, facilitating efficient electron transfer between the two materials. []

    A: Studies utilizing tip-enhanced Raman spectroscopy (TERS) have revealed that 3-MBA undergoes decarboxylation on gold nanoplates (AuNPs) under light irradiation, yielding thiophenol. [, ] This reaction is driven by hot carriers generated from the decay of localized surface plasmon resonances (LSPRs) on the AuNP surface. [] The presence of palladium in bimetallic gold-palladium nanoplates (Au@PdNPs) can alter the reaction pathway, leading to the formation of 3-mercaptophenylmethanol. []

    A: Research indicates that the position of the mercapto group in mercaptobenzoic acid isomers (2-MBA, 3-MBA, 4-MBA) can influence the surface plasmon-catalyzed reaction on silver sol. [] This effect is attributed to variations in the interaction strength between the mercapto group and the silver substrate, ultimately impacting the efficiency of "hot electron" generation and subsequent bond breaking within the molecule. []

    A: Yes, 3-MBA functionalized gold nanoparticles have demonstrated potential in the selective recognition and colorimetric detection of cyhalothrin, a pyrethroid insecticide. [] The presence of cyhalothrin induces aggregation of the nanoparticles, resulting in a visually detectable color change. [] This approach highlights the potential of 3-MBA-modified nanomaterials for sensing applications.

    ANone: Various analytical techniques are employed for the characterization and quantification of 3-MBA, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can differentiate between isomers of mercaptobenzoic acid. [, ]
    • Infrared (IR) spectroscopy: Identifies functional groups and can be used to analyze the formation of SAMs on metal surfaces. [, ]
    • Surface-Enhanced Raman Spectroscopy (SERS): Offers enhanced sensitivity for studying molecules adsorbed on metal surfaces and can elucidate reaction mechanisms. [, , ]
    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Enables separation and sensitive detection of 3-MBA and its derivatives in complex mixtures. []

    ANone: The choice of alternative compounds depends heavily on the specific application. For instance:

    • In the context of gold nanoparticle functionalization, other thiol-containing molecules like 4-mercaptobenzoic acid (4-MBA) or different chain lengths of alkanethiols can be used depending on the desired surface properties. [, ]
    • For linking quantum dots to TiO2 in solar cells, alternative bifunctional linker molecules with varying aromatic ring structures and distances between anchoring groups have been investigated, each offering different electron transfer efficiencies. []

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